

Application Note: Structural Confirmation of Aspartocin D via Mass Spectrometry

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Compound of Interest

Compound Name: Aspartocin D

Cat. No.: B1150829

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Introduction

Aspartocin D is a member of the aspartocin family of cyclic lipopeptide antibiotics, which exhibit activity against Gram-positive bacteria.[1][2] These complex biomolecules are characterized by a cyclic peptide core and a lipid side chain. Structurally, the aspartocins share a common cyclic decapeptide core and differ in their fatty acid moieties.[3][4] Accurate structural confirmation is a critical step in the research and development of new antibiotic candidates. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of such complex natural products.[5][6][7] This application note provides a detailed protocol for the structural confirmation of **Aspartocin D** using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Structural Confirmation

The overall workflow for the structural confirmation of **Aspartocin D** using mass spectrometry involves several key stages, from sample preparation to data analysis and interpretation.



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Caption: Experimental workflow for **Aspartocin D** analysis.

Experimental Protocols

Sample Preparation

- Stock Solution Preparation: Accurately weigh 1 mg of **Aspartocin D** and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to create a 1 mg/mL stock solution.^[1]
- Working Solution: Prepare a working solution of 10 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- Quality Control: Prepare a blank sample (50:50 acetonitrile/water with 0.1% formic acid) and a system suitability standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with a reverse-phase ultra-high-performance liquid chromatography (UHPLC) system.
- LC Method:
 - Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- MS Method:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - MS1 Scan Range: m/z 200-2000.
 - MS/MS Fragmentation: Collision-Induced Dissociation (CID).
 - Data-Dependent Acquisition: The top 3 most intense ions from the MS1 scan are selected for MS/MS fragmentation.
 - Collision Energy: Ramped collision energy (e.g., 20-40 eV) to ensure a wide range of fragment ions.

Data Presentation and Analysis

The primary goal of the mass spectrometry analysis is to confirm the molecular weight of **Aspartocin D** and to obtain fragment ions that are consistent with its known structure. The molecular formula for **Aspartocin D** is $C_{56}H_{87}N_{13}O_{20}$, with a monoisotopic mass of 1261.609 g/mol .^[1]

Expected Mass Spectrometry Data

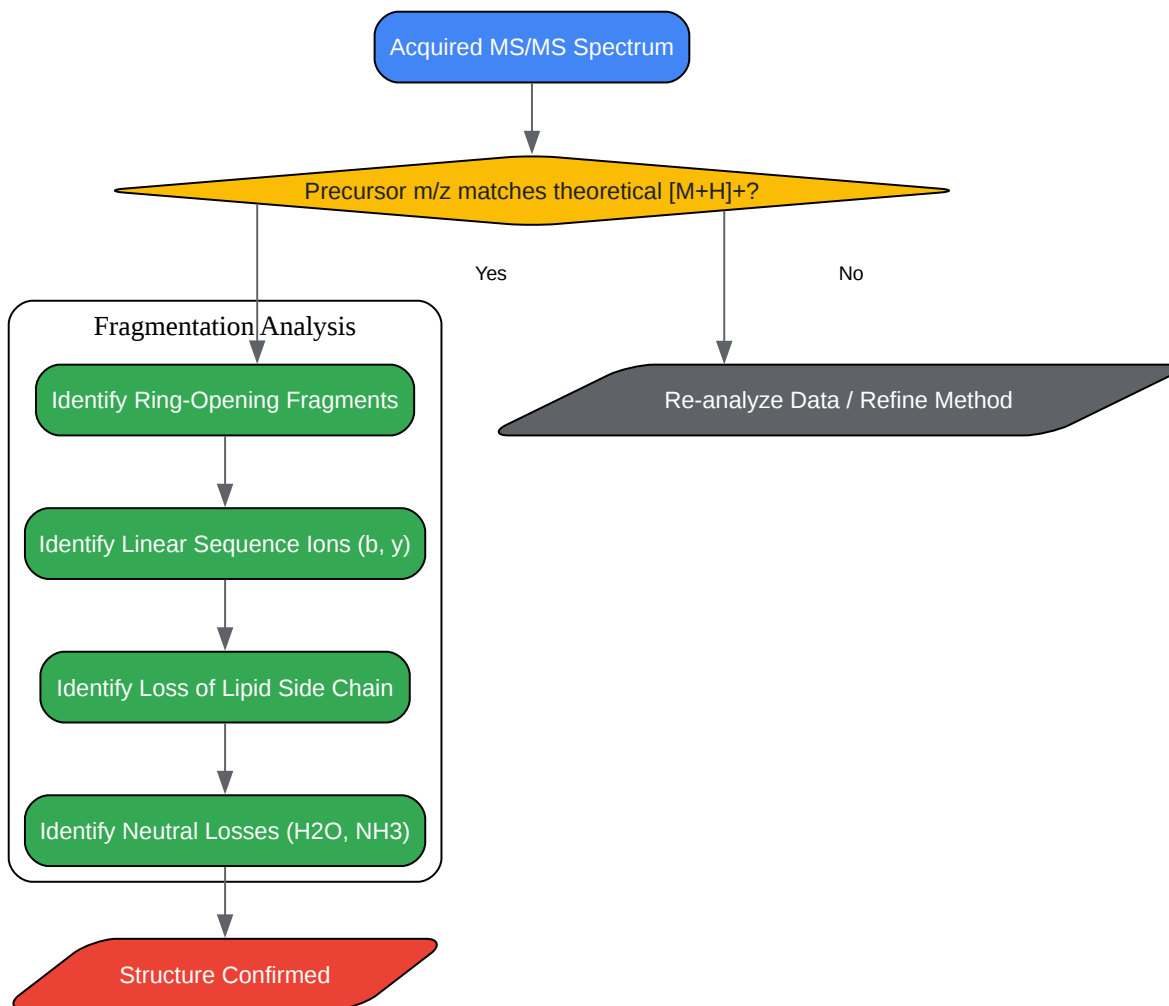
The following table summarizes the expected m/z values for the precursor ion and key fragment ions of **Aspartocin D**. The fragmentation of cyclic peptides is complex; it often involves an initial ring-opening event followed by the generation of linear fragment ions.^{[5][8]} The fragmentation pattern is predicted based on the known structure of **Aspartocin D** and the observed fragmentation of related aspartocins.^[4]

Ion Type	Observed m/z	Theoretical m/z	Mass Error (ppm)	Proposed Fragment Structure/Loss
[M+H] ⁺	1262.616	1262.617	< 5	Protonated intact molecule
[M+Na] ⁺	1284.598	1284.599	< 5	Sodiated intact molecule
[M+2H] ²⁺	631.812	631.812	< 5	Doubly protonated intact molecule
Fragment 1	Hypothetical	Calculated	< 10	Loss of lipid side chain
Fragment 2	Hypothetical	Calculated	< 10	Ring-opened linear peptide
Fragment 3	Hypothetical	Calculated	< 10	Specific b- or y-type ion from linear peptide
Fragment 4	Hypothetical	Calculated	< 10	Neutral loss (e.g., H ₂ O, NH ₃)

Note: The hypothetical fragment m/z values would be populated with actual experimental data. The mass error should be kept below 5 ppm for high-resolution mass spectrometry to ensure confident identification.

Data Interpretation and Structure-Fragment Relationship

The interpretation of the MS/MS spectrum is key to confirming the structure. A logical approach to data analysis is outlined below.



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